molecular formula C15H15Cl2N3 B12779677 2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride CAS No. 94568-04-4

2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride

Cat. No.: B12779677
CAS No.: 94568-04-4
M. Wt: 308.2 g/mol
InChI Key: HRAFRDIBYSTLHC-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and o-phenylenediamine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, often involving heating and the use of a solvent like ethanol.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the cyclized product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is unique due to its specific benzodiazepine structure, which imparts distinct pharmacological properties. Unlike thiadiazole and oxadiazole derivatives, this compound has a fused benzene ring system that contributes to its high affinity for GABA receptors and its potent psychoactive effects.

Properties

CAS No.

94568-04-4

Molecular Formula

C15H15Cl2N3

Molecular Weight

308.2 g/mol

IUPAC Name

5-(4-chlorophenyl)-4,5-dihydro-1H-1,3-benzodiazepin-2-amine;hydrochloride

InChI

InChI=1S/C15H14ClN3.ClH/c16-11-7-5-10(6-8-11)13-9-18-15(17)19-14-4-2-1-3-12(13)14;/h1-8,13H,9H2,(H3,17,18,19);1H

InChI Key

HRAFRDIBYSTLHC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC(=N1)N)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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